3-{(E)-[(3-chlorophenyl)imino]methyl}-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one
CAS No.:
Cat. No.: VC16304036
Molecular Formula: C21H14ClN3OS
Molecular Weight: 391.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H14ClN3OS |
|---|---|
| Molecular Weight | 391.9 g/mol |
| IUPAC Name | 3-[(3-chlorophenyl)iminomethyl]-2-phenylsulfanylpyrido[1,2-a]pyrimidin-4-one |
| Standard InChI | InChI=1S/C21H14ClN3OS/c22-15-7-6-8-16(13-15)23-14-18-20(27-17-9-2-1-3-10-17)24-19-11-4-5-12-25(19)21(18)26/h1-14H |
| Standard InChI Key | FAUGMUWZCWUWFW-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)SC2=C(C(=O)N3C=CC=CC3=N2)C=NC4=CC(=CC=C4)Cl |
Introduction
3-{(E)-[(3-chlorophenyl)imino]methyl}-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound belonging to the class of pyrido-pyrimidines. These compounds are known for their diverse biological activities, making them of interest in medicinal chemistry, particularly in the development of pharmaceuticals. The compound features a pyrimidine core substituted with a phenylsulfanyl group and an imino group derived from 3-chlorobenzaldehyde.
Synthesis and Characterization
The synthesis of 3-{(E)-[(3-chlorophenyl)imino]methyl}-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step reactions requiring careful control of conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Techniques like thin-layer chromatography (TLC), nuclear magnetic resonance (NMR) spectroscopy, and high-performance liquid chromatography (HPLC) are used for monitoring reaction progress and characterizing the final product.
Synthesis Steps:
-
Starting Materials: The synthesis often begins with appropriate pyrido-pyrimidine derivatives and 3-chlorobenzaldehyde.
-
Condensation Reaction: A condensation reaction forms the imino group.
-
Purification: Final purification steps may involve recrystallization or chromatography.
Biological Activities and Potential Applications
Research into similar pyrido-pyrimidine compounds suggests promising biological activities, including:
-
Antimicrobial Activity: Some derivatives have shown effectiveness against various microorganisms.
-
Anticancer Properties: These compounds may interact with cellular targets to inhibit cancer cell growth.
-
Enzyme Inhibition: They can potentially inhibit enzymes involved in disease pathways.
| Biological Activity | Potential Applications |
|---|---|
| Antimicrobial | Treatment of infections |
| Anticancer | Cancer therapy |
| Enzyme Inhibition | Targeted disease treatment |
Research Findings and Future Directions
While specific literature on 3-{(E)-[(3-chlorophenyl)imino]methyl}-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one may be limited, studies on related compounds provide valuable insights. Quantitative structure-activity relationship (QSAR) studies can predict how structural modifications affect biological activity, guiding future research and development of new pharmaceuticals.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume